molecular formula C20H20FN5O2 B2546658 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105200-79-0

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2546658
CAS No.: 1105200-79-0
M. Wt: 381.411
InChI Key: BNCVICBLIUYYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic small molecule based on the pyrazolo[3,4-d]pyridazine scaffold, a privileged structure in medicinal chemistry. This compound is of significant interest in early-stage drug discovery, particularly in oncology research. The pyrazolo[3,4-d]pyridazine core is recognized as a bioisostere of the purine ring, allowing it to mimic ATP and interact with the active sites of various kinase enzymes. Kinases are critical regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Researchers can utilize this compound as a key chemical tool to probe biological pathways and develop novel therapeutic agents targeting cyclin-dependent kinases (CDKs) and other protein kinases. Its structure features a cyclopropyl group to influence pharmacokinetic properties, a 4-fluorophenyl moiety for hydrophobic interactions, and a pyrrolidinyl-ethyl-ketone side chain that may contribute to solubility and target binding affinity. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct thorough characterization to confirm its specific mechanism of action and physicochemical properties.

Properties

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-14-5-7-15(8-6-14)26-19-16(11-22-26)18(13-3-4-13)23-25(20(19)28)12-17(27)24-9-1-2-10-24/h5-8,11,13H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCVICBLIUYYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyridazine core with a cyclopropyl and a 4-fluorophenyl substituent. The presence of the pyrrolidinyl group contributes to its biological profile. The molecular formula is C17H19FN4O2C_{17}H_{19}FN_4O_2 with a molecular weight of approximately 334.36 g/mol.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may function as an inhibitor of certain kinases, potentially modulating signaling pathways associated with cell proliferation and survival.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities:

  • Anticancer Activity : Some studies have shown that pyrazolo[3,4-d]pyridazines possess anticancer properties by inhibiting tumor cell growth and inducing apoptosis.
  • Antiviral Properties : Certain derivatives have demonstrated effectiveness against viral infections, including coronaviruses, by targeting host cell pathways.
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Anticancer Studies : In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyridazine significantly inhibited the growth of various cancer cell lines. For instance, one study reported a 70% reduction in cell viability in breast cancer cell lines treated with a similar compound .
  • Antiviral Activity : A recent investigation into the antiviral effects of pyrazolo[3,4-d]pyridazines indicated promising results against SARS-CoV-2, showcasing the potential for therapeutic use in viral infections .

Data Tables

Activity TypeObserved EffectReference
Anticancer70% reduction in cell viability
AntiviralEffective against SARS-CoV-2
NeuroprotectivePotential benefits in neurodegeneration

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds similar to 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have demonstrated significant cytotoxic effects against various cancer cell lines. A study evaluating related derivatives showed that modifications in the phenyl ring significantly influenced antiproliferative activity against human cancer cell lines such as Panc-1 and MDA-MB-231 .

Case Study: Antiproliferative Effects

CompoundIC50 (µM)Cancer Cell Line
7m14.95Panc-1
7o17.76MDA-MB-231
Etoposide24.35Panc-1

The compounds exhibited moderate to good antiproliferative activity, with certain derivatives being more potent than established chemotherapeutics like etoposide .

Antimicrobial Activity

In addition to anticancer properties, pyrazolo[3,4-d]pyridazine derivatives have shown promising antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains. For example, derivatives with electron-withdrawing groups such as fluorine exhibited enhanced antibacterial potency compared to controls .

Case Study: Antimicrobial Efficacy

CompoundMIC (µM)Bacterial Strain
7a6Bacillus subtilis
7e8Salmonella typhi

These findings suggest that structural modifications can significantly impact the antimicrobial effectiveness of these compounds .

Neuroprotective Effects

Emerging studies suggest that compounds related to 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may possess neuroprotective properties. The presence of a pyrrolidine moiety is believed to enhance interaction with neuroreceptors, potentially offering therapeutic avenues for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Compound A: 4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

  • Structural Differences :
    • Replaces the 4-fluorophenyl group with an o-tolyl (methyl-substituted phenyl) group, increasing hydrophobicity.
    • Substitutes pyrrolidine with morpholine in the side chain, altering hydrogen-bonding capacity and solubility.
  • Implications :
    • Morpholine’s oxygen atom may improve aqueous solubility compared to pyrrolidine but reduce membrane permeability .

Compound B : 6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

  • Structural Differences :
    • Replaces the 2-oxo-pyrrolidinyl ethyl group with a 4-fluorobenzyl moiety.
    • Introduces a methyl group at position 3.

Heterocyclic Ring Variations

Compound C : 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Structural Differences :
    • Replaces the pyridazine ring with a pyrimidine ring.
    • Adds a hydroxyl group to the 4-fluorophenyl substituent.
  • Implications :
    • Pyrimidine’s electron-deficient nature may enhance binding to kinases or phosphodiesterases. The hydroxyl group introduces pH-dependent solubility .

Side Chain and Substituent Analysis

Compound R₁ (Position 1) R₂ (Position 6) Key Properties
Target Compound 4-fluorophenyl 2-oxo-2-(pyrrolidin-1-yl)ethyl Balanced solubility/binding
Compound A o-tolyl 2-oxo-2-morpholinoethyl Higher solubility, lower logP
Compound B 4-fluorophenyl 4-fluorobenzyl High lipophilicity, CYP liability
Compound C 4-fluoro-2-hydroxyphenyl tert-butyl pH-sensitive, kinase selectivity

Table 1 : Substituent effects on physicochemical and biological properties.

Research Findings and Mechanistic Insights

NMR Spectral Comparisons

  • Evidence from Compound 1 and 7 (pyrazolo[3,4-d]pyridazinone analogs): NMR shifts at positions 29–36 and 39–44 vary significantly, indicating that substituents at these regions directly influence electronic environments. For example, the pyrrolidinyl group in the target compound deshields protons in region A (39–44 ppm) compared to morpholine or benzyl analogs .

Bioactivity Trends

  • Lumping Strategy: Compounds with similar substituents (e.g., fluorophenyl groups) exhibit analogous metabolic pathways and receptor affinities. For instance, fluorinated aryl groups enhance binding to adenosine receptors, while pyrrolidine/morpholine side chains modulate off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.